Ethyl 3-(1-amino-2-hydroxyethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1-amino-2-hydroxyethyl)benzoate is a chemical compound with a unique molecular structure that includes an ethyl ester group, an amino group, and a hydroxyethyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-amino-2-hydroxyethyl)benzoate typically involves the esterification of 3-(1-amino-2-hydroxyethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-amino-2-hydroxyethyl)benzoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3-(1-amino-2-oxoethyl)benzoate.
Reduction: Formation of Ethyl 3-(1-aminoethyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Ethyl 3-(1-amino-2-hydroxyethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 3-(1-amino-2-hydroxyethyl)benzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzoate
- Ethyl 3-aminobenzoate
- Ethyl 3-hydroxybenzoate
Uniqueness
Ethyl 3-(1-amino-2-hydroxyethyl)benzoate is unique due to the presence of both an amino and a hydroxyethyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological systems in more diverse ways compared to similar compounds .
Properties
CAS No. |
209963-06-4 |
---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 3-(1-amino-2-hydroxyethyl)benzoate |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)9-5-3-4-8(6-9)10(12)7-13/h3-6,10,13H,2,7,12H2,1H3 |
InChI Key |
UHAPQLVGVBKWCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.